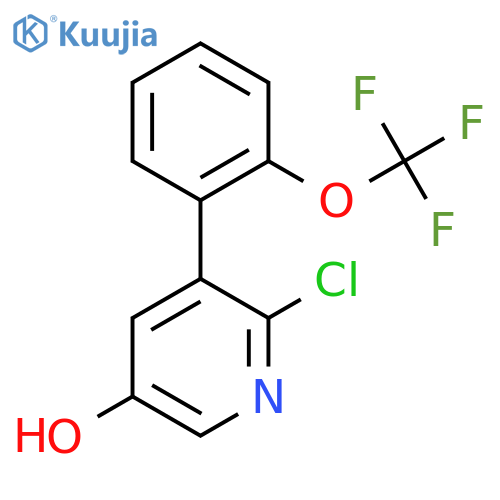Cas no 1261446-97-2 (2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine)

2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine
-
- インチ: 1S/C12H7ClF3NO2/c13-11-9(5-7(18)6-17-11)8-3-1-2-4-10(8)19-12(14,15)16/h1-6,18H
- InChIKey: GQLBYRCVCMOIPB-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CN=1)O)C1C=CC=CC=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 303
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 4.3
2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024000958-250mg |
2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine |
1261446-97-2 | 97% | 250mg |
$673.20 | 2023-09-03 | |
| Alichem | A024000958-1g |
2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine |
1261446-97-2 | 97% | 1g |
$1780.80 | 2023-09-03 | |
| Alichem | A024000958-500mg |
2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine |
1261446-97-2 | 97% | 500mg |
$1078.00 | 2023-09-03 |
2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine 関連文献
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridineに関する追加情報
Introduction to 2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261446-97-2)
2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261446-97-2) is a multifaceted compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of a chloro group, a hydroxy group, and a trifluoromethoxy-substituted phenyl ring imparts distinct chemical and biological properties that make it an intriguing candidate for further investigation.
The chemical structure of 2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine is composed of a pyridine ring, which is a common scaffold in many biologically active molecules. The substitution pattern on this ring, particularly the presence of the chloro, hydroxy, and trifluoromethoxy-substituted phenyl groups, contributes to its unique reactivity and biological activity. These functional groups can influence the compound's solubility, stability, and interactions with biological targets, making it a valuable starting point for the design of new drugs.
In recent years, there has been a growing interest in the development of compounds with specific pharmacological profiles for treating various diseases. One area where 2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine has shown promise is in the field of oncology. Studies have indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action is thought to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Beyond oncology, research has also explored the potential of 2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine in other therapeutic areas. For instance, its ability to interact with specific receptors or enzymes makes it a candidate for the treatment of neurological disorders. Preclinical studies have demonstrated that this compound can modulate neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine involves several steps that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the use of palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies. These methods allow for the efficient introduction of the various functional groups onto the pyridine ring, providing researchers with a robust platform for further derivatization and optimization.
In addition to its potential therapeutic applications, 2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine has also been studied for its utility as a probe molecule in biochemical assays. Its unique structural features make it suitable for use in high-throughput screening campaigns aimed at identifying novel drug leads. By incorporating this compound into screening libraries, researchers can explore a wide range of biological activities and identify promising candidates for further development.
The safety profile of 2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine is another critical aspect that has been extensively evaluated. Preclinical toxicology studies have shown that this compound exhibits low toxicity at therapeutic concentrations, which is an essential consideration for its potential use in clinical settings. However, ongoing research is necessary to fully understand its long-term effects and any potential side effects that may arise during prolonged use.
In conclusion, 2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261446-97-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a potential therapeutic agent. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, further expanding its utility in the field.
1261446-97-2 (2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine) 関連製品
- 2229269-92-3(tert-butyl N-methyl-N-{1-oxo-2-4-(trifluoromethyl)phenylpropan-2-yl}carbamate)
- 220424-73-7((2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid)
- 1807066-52-9(3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride)
- 1805267-31-5(2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide)
- 1261589-29-0(3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride)
- 42487-09-2(N,N'-(2,5-Dichloro-1,4-phenylene)bis(3-oxobutanamide))
- 618419-38-8(N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide)
- 2096158-18-6(4-Amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo3,4-bquinolin-5-one)
- 2172396-51-7(benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate)
- 17082-62-1((2-oxocyclobutyl) acetate)



